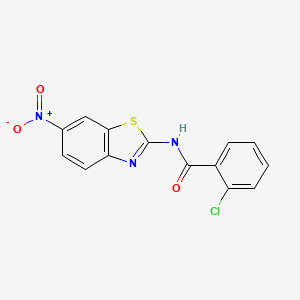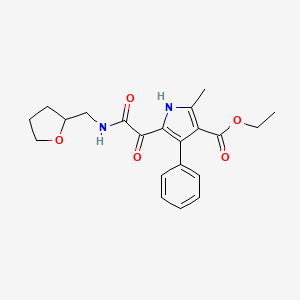![molecular formula C13H16FNO2 B2407740 N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide CAS No. 2305474-98-8](/img/structure/B2407740.png)
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an immunosuppressant, but its unique mechanism of action has led to its investigation for the treatment of various diseases, including multiple sclerosis, cancer, and transplant rejection.
Wirkmechanismus
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide acts by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the circulation. This leads to a reduction in the number of immune cells in the peripheral blood, resulting in immunosuppression. This compound also has other effects, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including modulation of the immune system, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide has several advantages for use in laboratory experiments, including its well-defined mechanism of action and its ability to modulate the immune system. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide, including:
1. Investigating its potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus.
2. Exploring its potential as an anti-cancer agent, particularly in combination with other therapies.
3. Investigating its potential use in the prevention of transplant rejection in other organs, such as the liver and lung.
4. Investigating its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Developing new formulations of this compound that improve its efficacy and reduce its toxicity.
In conclusion, this compound has shown great promise as a potential therapeutic agent for a range of diseases. Its well-defined mechanism of action and its ability to modulate the immune system make it a valuable tool for laboratory research. Further studies are needed to fully understand its potential applications and to develop new formulations that improve its efficacy and reduce its toxicity.
Synthesemethoden
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide is synthesized from myriocin, a natural product isolated from the fungus Isaria sinclairii. The synthesis involves several steps, including protection of the hydroxyl group, reduction of the double bond, and coupling with the amine. The final product is obtained through deprotection and purification steps.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis. Clinical trials have shown that this compound can reduce the frequency of relapses and slow the progression of disability in patients with relapsing-remitting multiple sclerosis. This compound has also been investigated for its potential use in preventing transplant rejection and treating various types of cancer.
Eigenschaften
IUPAC Name |
N-[1-(5-fluoro-2-methoxyphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-4-11(15-13(16)5-2)10-8-9(14)6-7-12(10)17-3/h5-8,11H,2,4H2,1,3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSSBRQOHZTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)OC)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

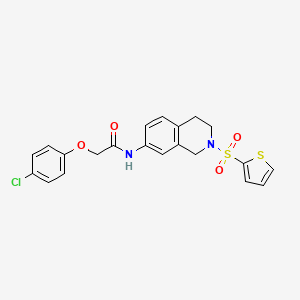
![2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2407658.png)
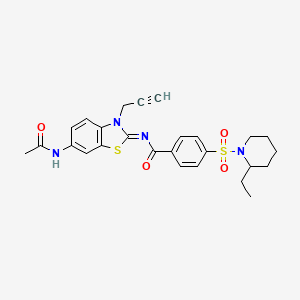
![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)
![Methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2407662.png)
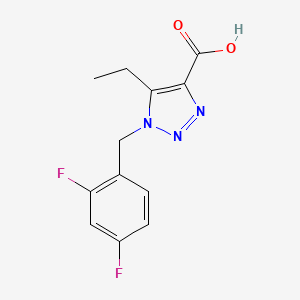
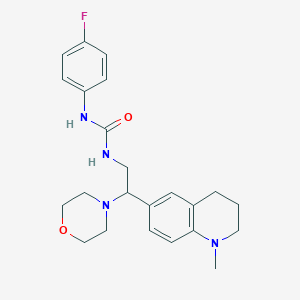
![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)
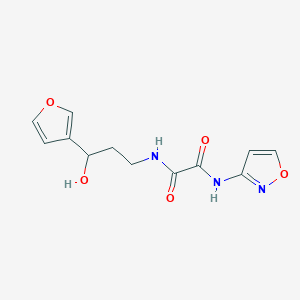
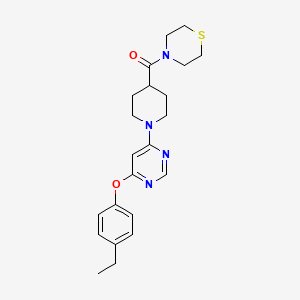
![4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2407668.png)
